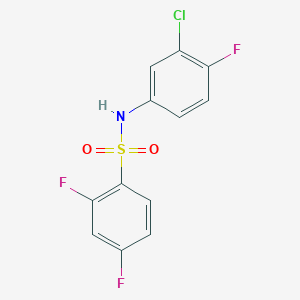
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide, also known as DMBA, is a synthetic compound that belongs to the amide class of chemicals. It is commonly used in scientific research to study the effects of various compounds on biological systems. DMBA is a potent inducer of tumors in laboratory animals and has been extensively studied for its carcinogenic properties.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is primarily used in scientific research to induce tumors in laboratory animals. It is commonly used to study the mechanisms of carcinogenesis and the effects of various compounds on tumor development. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is also used to study the effects of environmental toxins and pollutants on biological systems.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is metabolized in the liver to form a reactive intermediate, which can bind to DNA and cause mutations. This can lead to the development of tumors in various organs, including the skin, lungs, and mammary glands. The mechanism of N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced carcinogenesis is complex and involves multiple pathways, including oxidative stress, inflammation, and DNA damage.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide has been shown to have a wide range of biochemical and physiological effects. It can cause DNA damage, oxidative stress, inflammation, and alterations in gene expression. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide can also affect various signaling pathways involved in cell proliferation, differentiation, and apoptosis. In addition, N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide has been shown to affect the immune system and alter the composition of gut microbiota.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is a potent inducer of tumors in laboratory animals, making it a valuable tool for studying the mechanisms of carcinogenesis. However, its use is limited by its toxicity and potential for causing harm to both animals and humans. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is also expensive and difficult to handle, which can make it challenging to use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide. One area of interest is the development of novel compounds that can prevent or inhibit N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced carcinogenesis. Another area of research is the identification of biomarkers that can predict susceptibility to N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced tumors. Additionally, there is a need for further studies on the effects of N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide on the immune system and gut microbiota. Overall, N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide remains an important tool for studying the mechanisms of carcinogenesis and the effects of environmental toxins on biological systems.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized by reacting 2,4-dimethylphenylamine with isobutyryl chloride in the presence of a base. The reaction yields N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide as a white crystalline solid with a melting point of 89-91°C.
Propiedades
Nombre del producto |
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-12(11(2)8-10)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
Clave InChI |
HUOQFOSLVNKNIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)(C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)




![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)



![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)